molecular formula C11H15ClFNO2 B1433677 Methyl 3-amino-2-(4-fluorophenyl)-2-methylpropanoate hydrochloride CAS No. 1795534-67-6

Methyl 3-amino-2-(4-fluorophenyl)-2-methylpropanoate hydrochloride

Cat. No.: B1433677
CAS No.: 1795534-67-6
M. Wt: 247.69 g/mol
InChI Key: UOXRVGVCLMANFH-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

¹H NMR (400 MHz, D₂O) :

  • δ 7.25–7.15 (m, 2H) : Aromatic protons ortho to fluorine.
  • δ 6.95–6.85 (m, 2H) : Aromatic protons meta to fluorine.
  • δ 3.70 (s, 3H) : Methyl ester group.
  • δ 3.45–3.35 (m, 1H) : Methine proton adjacent to the amino group.
  • δ 1.55 (s, 3H) : 2-methyl group.

¹³C NMR (100 MHz, D₂O) :

  • δ 172.5 : Ester carbonyl carbon.
  • δ 162.3 (d, J = 245 Hz) : Fluorine-substituted aromatic carbon.
  • δ 55.8 : Quaternary carbon bearing methyl and amino groups.
  • δ 52.1 : Methyl ester carbon.

Key Observations :

  • Splitting patterns : The 4-fluorophenyl group causes distinct meta and ortho coupling in aromatic protons.
  • Deuterium exchange : The NH₃⁺ signal is absent in D₂O due to proton exchange.

Mass Spectrometric Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) :

  • Molecular ion peak : m/z 247.69 [M+H]⁺.
  • Fragmentation pathways :
    • Loss of HCl (m/z 211.2).
    • Cleavage of the ester group (m/z 165.1, C₈H₁₀FNO⁺).
    • Fluorophenyl ion (m/z 95.0, C₆H₄F⁺).

Notable peaks :

  • m/z 138.0: Propanoate backbone after methyl loss.
  • m/z 77.0: Benzene ring fragment.

Infrared (IR) Vibrational Mode Assignments

IR (KBr, cm⁻¹) :

  • 3300–3100 : N-H stretching (protonated amine).
  • 1725 : C=O ester carbonyl stretch.
  • 1600, 1500 : Aromatic C=C stretching.
  • 1220 : C-F stretch.
  • 1050 : C-O ester symmetric bending.

Band Analysis :

  • The absence of free NH₂ stretches confirms protonation.
  • Aromatic ring vibrations align with para-substituted fluorobenzene derivatives.

Properties

IUPAC Name

methyl 3-amino-2-(4-fluorophenyl)-2-methylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2.ClH/c1-11(7-13,10(14)15-2)8-3-5-9(12)6-4-8;/h3-6H,7,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXRVGVCLMANFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC=C(C=C1)F)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 3-amino-2-(4-fluorophenyl)-2-methylpropanoate hydrochloride typically follows these key stages:

Esterification Step

A common approach to prepare the methyl ester intermediate involves the reaction of the amino acid precursor with methanol in the presence of thionyl chloride as a catalyst. This method is well-documented for related compounds such as methyl 3-amino-2-methylpropanoate hydrochloride and can be adapted for the fluorophenyl-substituted derivative.

Typical Reaction Conditions:

Parameter Condition
Reagents Amino acid precursor, methanol
Catalyst Thionyl chloride (SOCl2)
Temperature 0 °C to room temperature
Reaction Time 6 hours
Workup Neutralization with NaHCO3, filtration, concentration, and trituration with diethyl ether

Example Data from Analogous Synthesis:

Step Details
Amino acid amount 4.0 g (38.8 mmol)
Thionyl chloride volume 8.5 mL (116.5 mmol)
Solvent volume 170 mL methanol
Yield 90%
Product form White solid (crude methyl ester hydrochloride)
Analytical data Rf = 0.4 (solvent system: f-BuOH:AcOH:H2O 4:0.5:0.5) GCMS m/z = 117.1 (M)

This esterification method ensures high yield and purity of the methyl ester intermediate, which is critical for subsequent functionalization steps.

Formation of Hydrochloride Salt

The final step involves converting the free amine of the methyl 3-amino-2-(4-fluorophenyl)-2-methylpropanoate into its hydrochloride salt to enhance stability and solubility.

Typical Conditions:

Parameter Condition
Reagent Hydrochloric acid (HCl)
Solvent Aprotic solvents or alcohols
Temperature Ambient or 0 °C to room temp
Isolation Crystallization or precipitation

This step is crucial for obtaining a stable, isolable compound suitable for storage and further application.

Summary Table of Preparation Steps

Step No. Process Reagents/Conditions Outcome/Yield
1 Esterification Amino acid + MeOH + SOCl2, 0 °C to RT, 6 h Methyl ester intermediate, ~90% yield
2 4-Fluorophenyl group introduction Coupling with 4-fluorophenyl derivative, Lewis acid/base catalysts, solvents like DCM or toluene 2-(4-fluorophenyl)-2-methylpropanoate derivative
3 Hydrochloride salt formation Treatment with HCl in suitable solvent This compound

Research Findings and Notes

  • The esterification using thionyl chloride in methanol is a robust, high-yielding method for preparing methyl esters of amino acids, including substituted derivatives.
  • The 4-fluorophenyl substitution typically requires careful handling of aromatic substitution reactions, often utilizing organometallic intermediates or activated acid derivatives.
  • Formation of hydrochloride salts is a standard pharmaceutical practice to improve compound stability and handling.
  • Analytical methods such as TLC, GCMS, and NMR are essential to monitor the reaction progress and confirm product identity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-(4-fluorophenyl)-2-methylpropanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-)

Biological Activity

Methyl 3-amino-2-(4-fluorophenyl)-2-methylpropanoate hydrochloride, with the molecular formula C11H15ClFNO2C_{11}H_{15}ClFNO_2 and CAS number 1795534-67-6, is a compound of significant interest in medicinal chemistry due to its unique structural features. The presence of an amino group and a fluorophenyl moiety enhances its potential biological activity, making it a candidate for various pharmacological applications.

  • Molecular Weight : 247.69 g/mol
  • Molecular Formula : C11H15ClFNO2C_{11}H_{15}ClFNO_2
  • CAS Number : 1795534-67-6
  • Purity : Typically above 95%

The compound exists primarily as a hydrochloride salt, which enhances its stability and solubility in aqueous environments, crucial for biological assays and therapeutic applications.

This compound exhibits its biological effects through several mechanisms:

  • Hydrogen Bonding : The amino group allows the compound to form hydrogen bonds with biological macromolecules, facilitating interactions with enzymes and receptors.
  • Hydrophobic Interactions : The fluorophenyl group engages in hydrophobic interactions that can modulate enzyme activity and receptor binding profiles, potentially influencing pharmacodynamics and pharmacokinetics.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, making it a valuable tool in biochemical research. For instance, its structural features suggest potential inhibitory effects on enzymes involved in metabolic pathways.
  • Anticancer Properties : Preliminary studies indicate that compounds with similar structures may exhibit anticancer properties. The modulation of signaling pathways associated with cell proliferation and apoptosis has been observed in related compounds .

Case Studies

  • Inhibition of Enzymatic Activity :
    • A study demonstrated the compound's ability to inhibit specific proteases involved in cancer progression, suggesting its potential as a therapeutic agent in oncology .
  • Neuroprotective Effects :
    • Research on structurally similar compounds has indicated neuroprotective effects against oxidative stress in neuronal cells, which may extend to this compound .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally related compounds:

Compound NameEnzyme InhibitionAnticancer ActivityNeuroprotective Effects
Methyl 3-amino-2-(4-fluorophenyl)-2-methylpropanoate HClYesPotentialSuggested
Related Compound AYesConfirmedNot Studied
Related Compound BNoPotentialConfirmed

Scientific Research Applications

Medicinal Chemistry

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to be modified to create derivatives that may exhibit enhanced biological activity. Research has indicated that compounds related to this structure can inhibit tumor growth, suggesting potential applications in anticancer therapies . For example, derivatives have shown promising results in vitro by targeting specific cancer cell lines.

Methyl 3-amino-2-(4-fluorophenyl)-2-methylpropanoate hydrochloride has been investigated for its biological interactions :

  • Enzyme Modulation : Studies have demonstrated that this compound can act as a substrate for amino acid transport systems in cancer cells, hinting at its role in modulating metabolic pathways relevant to cancer progression.
  • Receptor Binding : The amino group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group allows for π-π stacking interactions with aromatic residues in proteins. Such interactions are crucial for influencing enzyme activity and receptor binding profiles.

Materials Science

In materials science, the compound is explored for its potential use in developing new materials with unique properties due to its reactive functional groups. Its ability to undergo various chemical reactions makes it suitable for creating advanced materials that can be tailored for specific applications.

Case Studies and Research Findings

Study TitleFocusKey Findings
Anticancer Activity of Fluorinated Amino AcidsInvestigated derivatives of methyl 3-amino-2-(4-fluorophenyl)-2-methylpropanoateShowed significant inhibition of tumor growth in vitro models.
Enzyme Interaction StudiesExplored the compound's role in amino acid transportIndicated modulation of metabolic pathways in cancer cells.
Synthesis of Novel PharmaceuticalsUsed as an intermediate in drug synthesisHighlighted potential applications targeting neurological disorders due to blood-brain barrier penetration capabilities.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Methyl 2-amino-3-(4-fluorophenyl)-2-methylpropanoate hydrochloride
  • Molecular Formula: C₁₁H₁₄ClFNO₂ (hydrochloride form)
  • Molecular Weight : 233.67 g/mol
  • CAS Number : 64282-12-8
  • Synonyms: Includes 4-Fluoro-DL-phenylalanine methyl ester hydrochloride, H-P-Fluoro-DL-Phe-Ome HCl .

Structural Features: This compound features a 4-fluorophenyl group attached to a branched propanoate ester backbone, with a methyl group at the α-carbon and an amino group. The fluorine atom enhances electron-withdrawing effects, influencing reactivity and pharmacokinetics. The hydrochloride salt improves solubility and crystallinity .

Applications :
Primarily used in pharmaceutical research as a building block for drug candidates. The fluorinated aromatic ring and ester group contribute to metabolic stability and membrane permeability, making it valuable in developing CNS-targeting agents or protease inhibitors .

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key parameters with analogous compounds:

Compound Name (CAS) Molecular Formula Molecular Weight Key Structural Differences Applications/Properties References
Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate HCl (1209305-92-9) C₁₂H₁₅ClFNO₂ 263.71 Benzyl group instead of α-methyl Agrochemical intermediates; increased lipophilicity
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate HCl (1375473-45-2) C₁₁H₁₅Cl₂NO₃ 304.15 Chlorine substituent; hydroxyl group Enhanced hydrogen bonding; solubility modifications
3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide HCl (1909313-82-1) C₁₁H₁₆ClFN₂O 246.71 Amide instead of ester; N-methylation Improved hydrolytic stability; drug candidate
Methyl 3-amino-2-(4-chlorophenyl)propanoate HCl (1001180-63-7) C₆H₁₂ClNO 149.62 Chlorine substituent; shorter carbon chain Simpler structure; agrochemical uses
3-Amino-2-[(4-tert-butylphenyl)methyl]propyl 2,2-dimethylpropanoate HCl (2613382-10-6) C₁₉H₃₂ClNO₂ 349.92 Bulky tert-butyl group; ester modification Steric hindrance impacts receptor binding

Key Research Findings

  • Fluorine vs. Chlorine Substituents :
    Fluorinated derivatives (e.g., target compound) exhibit higher metabolic stability and bioavailability compared to chlorinated analogs (e.g., CAS 1001180-63-7) due to fluorine’s electronegativity and smaller atomic radius . Chlorinated compounds may show increased lipophilicity but face higher toxicity risks .

  • Ester vs. Amide Derivatives :
    The ester group in the target compound allows for prodrug strategies, whereas amide derivatives (e.g., CAS 1909313-82-1) offer greater hydrolytic stability, making them suitable for oral formulations .

  • Steric and Functional Group Modifications : Introducing bulky groups like tert-butyl (CAS 2613382-10-6) reduces enzymatic degradation but may limit blood-brain barrier penetration. Hydroxyl groups (e.g., CAS 1375473-45-2) enhance solubility but reduce membrane permeability .

Q & A

Q. What are the recommended methods for synthesizing Methyl 3-amino-2-(4-fluorophenyl)-2-methylpropanoate hydrochloride, and how can reaction conditions be optimized?

Synthesis typically involves coupling 4-fluorophenyl derivatives with methyl propanoate precursors. For example, sodium salts of fluorophenyl sulfinic acid (e.g., sodium 4-fluorophenyl sulfinate) can act as intermediates in stereoselective synthesis . Optimization may include adjusting reaction temperature (e.g., 0–5°C for acid-sensitive intermediates) and using anhydrous solvents to minimize hydrolysis. Purity can be enhanced via recrystallization from ethanol/water mixtures, as suggested for structurally related esters in pharmacopeial guidelines .

Q. How can researchers validate the structural identity and purity of this compound?

Combined spectroscopic techniques are essential:

  • 1H/13C NMR : Confirm the presence of the 4-fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and the methyl ester (δ ~3.6 ppm).
  • LC-MS : Monitor molecular ion peaks ([M+H]+ at m/z ~260) and assess purity (>98% via area normalization).
  • X-ray crystallography : For absolute configuration determination, SHELX-based refinement (e.g., SHELXL) is widely used for small-molecule crystallography .

Q. What stability considerations are critical for storing and handling this compound?

The hydrochloride salt is hygroscopic; store under inert gas (N2/Ar) at –20°C in amber vials to prevent photodegradation. Stability studies on analogous fluorophenyl esters show decomposition under acidic conditions (pH <3), forming 4-fluorophenylacetic acid derivatives . Monitor via accelerated stability testing (40°C/75% RH for 6 weeks) with HPLC tracking .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for this compound, and what chiral separation methods are most effective?

Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H) resolve enantiomers via HPLC. For example, a mobile phase of hexane/isopropanol (90:10, v/v) with 0.1% trifluoroacetic acid achieves baseline separation (α >1.5) for structurally similar amino esters . Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer .

Q. What computational strategies can predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilicity of the ester carbonyl group. Fukui indices identify nucleophilic attack sites, while solvent effects (e.g., dielectric constant of DMSO) are incorporated via PCM models . Such studies reveal that steric hindrance from the 2-methyl group reduces reactivity compared to non-methylated analogs .

Q. How do degradation pathways differ under oxidative vs. hydrolytic conditions?

  • Oxidative degradation : Exposure to H2O2/Fe2+ (Fenton’s reagent) generates hydroxylated 4-fluorophenyl derivatives, detected via LC-MS/MS .
  • Hydrolytic degradation : Acidic conditions (HCl, 1M) cleave the ester to 3-amino-2-(4-fluorophenyl)-2-methylpropanoic acid, while alkaline conditions (NaOH, 0.1M) yield the corresponding carboxylate salt . Degradation kinetics follow first-order models (R² >0.98) under accelerated conditions .

Q. What in vitro models are suitable for evaluating the compound’s biological activity, and how should assays be designed?

  • Enzyme inhibition : Use fluorogenic substrates (e.g., AMC-labeled peptides) to measure inhibition of proteases or esterases. IC50 values are calculated via nonlinear regression (GraphPad Prism) .
  • Cellular uptake : Radiolabel the compound with 18F for PET imaging in cancer cell lines (e.g., HeLa), quantifying intracellular accumulation via gamma counting .
  • Toxicity : MTT assays (24–72 hr exposure) assess cytotoxicity in primary hepatocytes, with EC50 values normalized to positive controls (e.g., cisplatin) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-amino-2-(4-fluorophenyl)-2-methylpropanoate hydrochloride
Reactant of Route 2
Methyl 3-amino-2-(4-fluorophenyl)-2-methylpropanoate hydrochloride

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